(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile
Description
(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile is a heterocyclic compound featuring a spirocyclic core with two fused rings: a cyclohexane ring connected to a diketopiperazine-like diazaspiro system. Its molecular formula is C${10}$H${11}$N${3}$O${2}$, with a molecular weight of 213.22 g/mol (CAS: 714-72-7) . The compound is characterized by a nitrile (-CN) group attached to the spirocyclic framework, which confers electron-withdrawing properties and influences its reactivity and solubility . It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for anticonvulsants and antiviral agents .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3O2/c10-5-6-12-7(13)9(11-8(12)14)3-1-2-4-9/h1-4,6H2,(H,11,14) |
InChI Key |
AEXKJQGPXXXFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a spirocyclic diamine in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile exhibit various pharmacological properties:
- Anticonvulsant Activity : Studies have shown that derivatives of diazaspiro compounds can possess anticonvulsant effects comparable to established medications like Phenytoin. The structure-property relationship in these compounds suggests that modifications can enhance their efficacy against seizures .
- Selective Androgen Receptor Modulation : The compound has been identified as a potential selective androgen receptor modulator (SARM), which could be beneficial in treating conditions such as muscle wasting diseases and osteoporosis. SARMs are known for their ability to selectively stimulate muscle and bone growth while minimizing side effects associated with traditional anabolic steroids .
Synthetic Methodologies
The synthesis of (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile typically involves the cyclization of specific precursors under controlled conditions. This process is crucial for developing new derivatives with enhanced biological activities .
Biological Studies
Research into the biological activity of this compound has included:
- In Vitro Studies : Experiments have been conducted to evaluate the cytotoxicity and overall biological activity of the compound against various cancer cell lines, indicating a potential role in cancer therapy .
- Mechanistic Studies : Understanding the mechanisms by which this compound interacts with biological targets is essential for its development as a therapeutic agent.
Case Studies
Mechanism of Action
The mechanism of action of (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Spiro[4.5]decane Derivatives
- [4.4]). The larger ring introduces conformational flexibility, as evidenced by distinct $ ^1H $-NMR shifts (δ 1.20–2.30 ppm for cyclopentyl CH$_2$ groups) and IR absorption at 2848 cm$^{-1}$ (C≡N stretch).
- Spiro HCl (2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride): A hydrochloride salt derivative (CAS: 151257-01-1), this compound replaces the nitrile with a butyl group and introduces a double bond (enone system). The ionic form improves aqueous solubility, making it suitable for oral formulations in antihypertensive drugs like Irbesartan .
Functional Group Variations
- (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid (CAS: 714-72-7): Replacing the nitrile (-CN) with a carboxylic acid (-COOH) group (C$9$H${12}$N$2$O$4$, MW: 212.2 g/mol) drastically alters polarity and reactivity. The acid form exhibits higher solubility in polar solvents (e.g., water or methanol) and serves as a precursor for ester prodrugs .
- 4-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)butanoic acid (CAS: 852400-33-0): Extending the carbon chain to butanoic acid increases molecular weight (C${13}$H${18}$N$2$O$4$, MW: 266.3 g/mol) and lipophilicity. This modification enhances membrane permeability, critical for intracellular drug targets .
Pharmacological and Physicochemical Properties
Key Observations :
- Nitrile vs. Carboxylic Acid: The nitrile group in (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile enhances metabolic stability compared to the carboxylic acid analogue, which is prone to esterase-mediated hydrolysis .
- Ring Size Impact : Spiro[4.5] derivatives exhibit broader bioactivity spectra due to increased conformational freedom, enabling interactions with diverse enzyme pockets (e.g., HCV NS5B polymerase ).
Biological Activity
The compound (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile, often referred to in scientific literature by its structural formula, is a member of the spirocyclic class of compounds that exhibit a variety of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 180.17 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor or modulator of specific enzymes and receptors, contributing to its therapeutic effects.
Pharmacological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Potential : There is emerging evidence suggesting that (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile may possess anticancer properties by inducing apoptosis in cancer cell lines through the activation of specific signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting a possible role in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha levels in macrophages |
Case Study 1: Antimicrobial Efficacy
A study conducted by Aladdin Scientific demonstrated the effectiveness of (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, showcasing its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
Research published in the International Journal of Cancer explored the anticancer properties of the compound on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analysis.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis via caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
